molecular formula C5H5Cl2N3 B1445905 5,6-dichloro-N-methyl-4-Pyrimidinamine CAS No. 1428252-93-0

5,6-dichloro-N-methyl-4-Pyrimidinamine

Cat. No.: B1445905
CAS No.: 1428252-93-0
M. Wt: 178.02 g/mol
InChI Key: NYGCWOGKTHMRHM-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-methyl-4-Pyrimidinamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-methyl-4-Pyrimidinamine typically involves the chlorination of pyrimidine derivatives followed by methylation. One common method includes the reaction of 4-amino-5,6-dichloropyrimidine with methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide (DMF) solvent . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also help in reducing reaction times and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-methyl-4-Pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-methyl-4-Pyrimidinamine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

5,6-Dichloro-N-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H5Cl2N3
  • Molecular Weight : 178.02 g/mol

The presence of chlorine atoms at the 5th and 6th positions and a methyl group at the 4th position contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to interact with various enzymes and receptors. Its mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in cancer pathways. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression .
  • Antimicrobial Activity : It has demonstrated potential as an antimicrobial agent against various pathogens, making it a candidate for further development in infectious disease treatment .

Anticancer Properties

Research indicates that this compound may possess anticancer properties through the following actions:

  • COX Inhibition : The compound has shown IC50 values comparable to established COX inhibitors like celecoxib, indicating its potential in managing inflammation-related cancers .
  • Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cell lines by affecting cell cycle regulation, particularly at the G2/M phase .

Antimicrobial Effects

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : The MIC against Escherichia coli was reported at 6.5 μg/mL, demonstrating significant antibacterial activity .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced biological activity.

Pathogen MIC (μg/mL) Activity
Escherichia coli6.5Strong
Staphylococcus aureus12.0Moderate
Candida albicans250Weak

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the pyrimidine ring can influence biological activity:

  • Chlorine Substitution : The introduction of chlorine atoms enhances the compound's ability to interact with biological targets.
  • Methyl Group Positioning : The positioning of the methyl group plays a crucial role in modulating enzyme interactions and overall pharmacological activity .

Properties

IUPAC Name

5,6-dichloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-5-3(6)4(7)9-2-10-5/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCWOGKTHMRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,5,6-trichloropyrimidine 3a was reacted with aqueous methylamine in 2-propanol to afford 5,6-dichloro-N-methylpyrimidin-4-amine 3b.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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